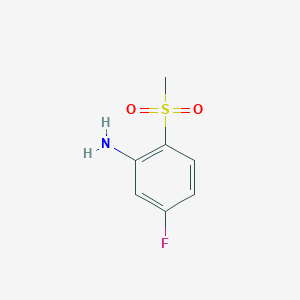

5-Fluoro-2-methylsulfonylaniline

Description

Significance of Fluorinated and Sulfonyl-Substituted Anilines in Modern Organic Chemistry

The strategic placement of fluorine and sulfonyl moieties onto an aniline (B41778) scaffold creates a molecule with a highly tailored set of characteristics. The combination of the electron-donating amino group with the strongly electron-withdrawing fluoro and sulfonyl substituents results in a complex electronic environment. This push-pull dynamic is a key feature that researchers exploit to fine-tune the molecule's behavior in various chemical systems.

The inclusion of fluorine in organic molecules is a widely used strategy in medicinal chemistry and materials science. tandfonline.com Despite its minimal size, comparable to a hydrogen atom, fluorine's extreme electronegativity profoundly alters a molecule's physicochemical properties. tandfonline.com

Key effects of fluorination include:

Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to metabolic oxidation by enzymes like cytochrome P450. nih.gov This can increase a compound's biological half-life, a crucial factor in pharmaceutical research.

Binding Affinity: Fluorine's ability to form favorable interactions, including dipole-dipole and hydrogen bonds, can enhance the binding affinity of a molecule to its biological target, such as a protein receptor or enzyme. mdpi.com The introduction of a fluorine atom at the C-6 position of certain quinolone antibacterials, for example, has been shown to improve gyrase-complex binding. tandfonline.com

Lipophilicity and Permeability: Strategic fluorination can increase a molecule's lipophilicity, which can improve its ability to pass through cellular membranes. nih.gov This is a critical property for ensuring a compound can reach its intended target within a biological system.

Modulation of pKa: As the most electronegative element, fluorine exerts a strong inductive electron-withdrawing effect. nih.gov This can lower the pKa of nearby functional groups, making acidic groups more acidic and basic groups, like the amine in aniline, less basic. mdpi.comresearchgate.net This modulation of a molecule's ionization state is vital as it affects solubility, permeability, and receptor interactions. mdpi.comnih.gov

The sulfonyl group (-SO2-) is a powerful functional group in organic synthesis and molecular design. wikipedia.org It consists of a central sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms. wikipedia.org

Key characteristics of the sulfonyl group include:

Strong Electron-Withdrawing Nature: The sulfonyl group is a potent electron-withdrawing group, significantly influencing the electronic profile of an aromatic ring. wikipedia.org This property makes adjacent protons more acidic and can stabilize nearby negative charges.

Hydrogen Bonding Capability: The two oxygen atoms of the sulfonyl group can act as hydrogen-bond acceptors, which is a critical feature for molecular recognition and binding to biological targets. acs.org

Chemical Stability and Polarity: Sulfones are generally stable compounds. fiveable.me The inclusion of a sulfonyl group increases the polarity of a molecule, which can affect its solubility and other physical properties. fiveable.me

Synthetic Utility: In organic synthesis, sulfonyl groups are used to direct reactions and as leaving groups in certain transformations. wikipedia.org Their strong electron-withdrawing effect makes them useful in reactions like the Julia olefination and the Ramberg–Bäcklund reaction. wikipedia.org Aromatic polyether sulfones are also valued for their thermal and chemical stability in materials science. nih.gov

Overview of 5-Fluoro-2-methylsulfonylaniline as a Key Structural Motif

This compound is a substituted aromatic amine that embodies the principles discussed above. It features an aniline core, which provides a basic nitrogen center and an aromatic platform. This core is modified with two key functional groups: a fluorine atom at the 5-position and a methylsulfonyl group at the 2-position. This specific arrangement of an electron-donating amino group and two different electron-withdrawing groups (fluoro and methylsulfonyl) creates a distinct structural motif with a unique electronic and reactivity profile, making it a valuable building block in chemical synthesis.

Table 1: Physicochemical Properties of this compound

To fully appreciate the characteristics of this compound, it is essential to understand its parent chemical families: anilines and sulfones.

Aniline Chemistry: Aniline (C6H5NH2) is the simplest aromatic amine and serves as the parent compound for a vast array of derivatives. byjus.comgeeksforgeeks.org It consists of an amino group (-NH2) attached to a benzene (B151609) ring. geeksforgeeks.org Aniline is a weak base; the lone pair of electrons on the nitrogen atom is partially delocalized into the aromatic pi-system, which reduces its basicity compared to aliphatic amines. testbook.comvedantu.com The amino group is an activating, ortho-para directing group in electrophilic aromatic substitution reactions. However, under strongly acidic conditions, the amino group is protonated to form the anilinium ion (-NH3+), which is a deactivating, meta-directing group. byjus.com Anilines are fundamental building blocks in the synthesis of dyes, polymers, and pharmaceuticals. vedantu.comdcceew.gov.au

Sulfone Chemistry: Sulfones are a class of organosulfur compounds characterized by a sulfonyl functional group (R-S(=O)2-R'). wikipedia.org They are typically prepared by the oxidation of sulfides. fiveable.me The sulfone group is highly polar and strongly electron-withdrawing. wikipedia.org This electronic influence makes the alpha-protons (on carbons adjacent to the sulfonyl group) acidic. Sulfones are generally very stable chemically and thermally, which leads to their use in high-performance polymers like polysulfones. fiveable.menih.gov Their ability to act as Michael acceptors and their utility in various name reactions make them versatile intermediates in organic synthesis. wikipedia.org

By combining these two foundational areas of chemistry and introducing the modulating effect of fluorine, this compound emerges as a specialized reagent with potential applications in diverse areas of chemical research.

Table 2: List of Chemical Compounds

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2-methylsulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO2S/c1-12(10,11)7-3-2-5(8)4-6(7)9/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTVFGNHBSCURJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20626549 | |

| Record name | 5-Fluoro-2-(methanesulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000339-65-0 | |

| Record name | 5-Fluoro-2-(methanesulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Approaches for 5 Fluoro 2 Methylsulfonylaniline

Retrosynthetic Analysis and Precursor Identification

A retrosynthetic approach is a powerful tool for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available starting materials.

Strategic Disconnections Leading to Key Intermediates

The primary disconnection in the retrosynthesis of 5-Fluoro-2-methylsulfonylaniline involves the C-S bond and the C-N bond. This leads to key precursors such as a fluorinated aniline (B41778) derivative and a methylsulfonyl-containing fragment, or a fluorinated aryl sulfone and an amino group source. A logical disconnection breaks the molecule into 4-fluoroaniline (B128567) and a methylsulfonylating agent or, alternatively, into 2-bromo-5-fluorobenzenesulfonyl chloride which can then be converted to the target compound. Another strategic disconnection points towards 4-fluoro-2-nitro-1-(methylsulfonyl)benzene as a key intermediate, which can be synthesized from more basic starting materials.

Synthesis of Halogenated and Nitro-Substituted Aniline Precursors

The synthesis of precursors like halogenated and nitro-substituted anilines is a critical step. For instance, 4-Fluoro-2-nitrotoluene can be reduced to 5-fluoro-2-methylaniline (B146954) using agents like iron in ethanol (B145695) with hydrochloric acid. chemicalbook.com This aniline can then undergo further modifications. Another relevant precursor, 4-chloro-2-nitrotoluene, can be reduced to 5-chloro-2-methylaniline (B43014) using a polysulfide in the presence of an ammonium (B1175870) salt. google.com While not the direct fluoro-analogue, this highlights a common synthetic strategy for this class of compounds. The introduction of a nitro group to a fluorinated aromatic ring, followed by reduction, is a common pathway to obtaining the necessary aniline precursor.

Direct Synthesis Routes to this compound

Direct synthesis routes offer more convergent pathways to the target molecule, often involving the formation of the key C-S or C-N bond in the final steps.

Sulfonylation Strategies of Fluorinated Anilines

One of the primary methods for synthesizing sulfonylanilines is the direct sulfonylation of anilines. dp.techfrontiersin.orgresearchgate.netdoaj.orgscispace.com This can be achieved by reacting a fluorinated aniline, such as 4-fluoroaniline, with a methylsulfonylating agent like methanesulfonyl chloride in the presence of a base. Recent advancements have explored visible-light-mediated sulfonylation reactions using sulfonyl fluorides as stable and modifiable reagents, which can be applied to a variety of substituted anilines. dp.techfrontiersin.orgresearchgate.netdoaj.orgscispace.com These methods often offer mild reaction conditions and good functional group tolerance.

| Sulfonylation Method | Reagents | Conditions | Advantage |

| Classical Sulfonylation | Methanesulfonyl chloride, Base | Standard organic solvent | Well-established method |

| Visible-Light-Mediated | Sulfonyl fluoride, Photocatalyst | Visible light, mild temperature | High modifiability, stable reagents dp.techfrontiersin.orgresearchgate.netdoaj.orgscispace.com |

Amination Approaches to Fluorinated Aryl Sulfones

An alternative strategy involves the amination of a pre-formed fluorinated aryl sulfone. This typically involves a nucleophilic aromatic substitution (SNAr) reaction where a suitable fluorinated aryl sulfone, containing a good leaving group (such as a halogen) at the ortho position to the sulfone, is reacted with an amine source like ammonia (B1221849) or an ammonia equivalent. The strong electron-withdrawing nature of the sulfonyl group activates the aromatic ring towards nucleophilic attack.

Methylation at Sulfonyl Moiety in Fluorinated Amines

While less common for the direct synthesis of this compound, methylation strategies are crucial in the synthesis of related compounds and can be adapted. For instance, a primary amine can be protected with a nitrobenzenesulfonyl group, followed by N-methylation, and subsequent removal of the protecting group. nih.gov In the context of the sulfonyl group itself, a route could potentially involve the synthesis of a sulfinic acid intermediate (e.g., 5-fluoro-2-aminobenzenesulfinic acid) followed by methylation to form the methyl sulfone. Palladium-catalyzed methylsulfonylation of aryl halides with dimethyl sulfite (B76179) has also been reported as an efficient method for creating methyl sulfone derivatives.

Catalytic Approaches in this compound Synthesis

Catalytic methods, particularly those employing transition metals, are foundational in the synthesis of aryl amines and sulfones. Palladium and copper-based systems are prominent due to their efficiency and versatility in forming the critical C-N and C-S bonds of the target molecule.

Palladium-Catalyzed Transformations for C-N and C-S Bond Formation

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile strategy for the formation of both C-S and C-N bonds, which are crucial for assembling this compound. These reactions are attractive because they can often be performed under mild conditions with high regioselectivity.

The C-S bond, creating the methylsulfonyl group on the aromatic ring, can be established through the palladium-catalyzed coupling of an appropriate aryl halide or triflate with a sulfinate salt (e.g., sodium methanesulfinate). A plausible synthetic route could involve starting with a precursor like 1-bromo-4-fluoro-2-nitrobenzene. The sulfonylation step would introduce the methylsulfonyl group, followed by the reduction of the nitro group to the aniline. Alternatively, palladium-catalyzed sulfonylation of arylhydrazines could be employed.

For the C-N bond formation, palladium-catalyzed amination (Buchwald-Hartwig amination) is a well-established method. If the synthesis starts with a pre-functionalized sulfone, such as 1-halo-5-fluoro-2-methylsulfonylbenzene, this reaction can be used to introduce the amino group. The choice of phosphine (B1218219) ligands is critical in these transformations, with indolyl phosphine ligands being particularly effective for the amination of aryl chlorides and mesylates. researchgate.net

A general reaction scheme for a palladium-catalyzed amination is shown below:

Ar-X + HNR¹R² --[Pd catalyst, Ligand, Base]--> Ar-NR¹R²Where Ar-X is the aryl halide, and HNR¹R² is the amine.

The development of these catalytic systems often involves the use of specialized ligands to enhance the reactivity and stability of the palladium catalyst.

Copper-Mediated Coupling Reactions in Aryl Sulfonyl Synthesis

Copper-catalyzed reactions offer a cost-effective alternative to palladium for the synthesis of aryl sulfones and the formation of C-N bonds. These methods have demonstrated broad applicability and functional group tolerance.

One significant copper-mediated approach for C-S bond formation is the oxidative coupling of aryl boronic acids with alkyl sulfinates. rsc.org In the context of this compound synthesis, a precursor such as (4-fluoro-2-aminophenyl)boronic acid could be coupled with sodium methanesulfinate (B1228633) using a copper acetate (B1210297) catalyst in the presence of an N-methylimidazole ligand and air as the oxidant. rsc.org This directly constructs the desired aryl sulfone framework.

For the C-N bond formation, copper-catalyzed N-arylation of sulfonamides with aryl halides is a viable pathway. acs.org This would involve coupling a fluoro-aryl halide with a sulfonamide under the catalysis of a copper salt, often in combination with ligands like oxalamides or 4-hydroxypicolinamides. acs.org The (2-pyridyl)sulfonyl group has also been identified as a multifunctional group that facilitates copper-mediated cross-coupling reactions between α-fluoro sulfones and aryl iodides, highlighting the versatility of copper in forming bonds relevant to fluorinated aryl sulfonyl structures. nih.govbarnesandnoble.com These reactions are tolerant of various functional groups, including aldehydes, ketones, and alcohols. nih.gov

Optimization of Catalyst Systems and Ligand Effects

The success of both palladium and copper-catalyzed reactions hinges on the careful optimization of the catalyst system, where the choice of ligand plays a paramount role. The ligand modulates the steric and electronic properties of the metal center, thereby influencing the catalyst's reactivity, stability, and selectivity. acs.org

In palladium-catalyzed systems, the development of catalyst "generations" often arises from modifications to the ancillary ligand. acs.org For instance, bulky, electron-rich phosphine ligands, such as indolyl phosphines or biaryl phosphines (e.g., DavePhos), are commonly used to promote challenging cross-coupling reactions like the amination of aryl mesylates or Suzuki-Miyaura couplings. researchgate.net Data-driven approaches and machine learning are increasingly being used to model the relationship between ligand structure and catalytic performance, allowing for the multi-objective optimization of yield and selectivity. rsc.org This has led to the identification of superior ligands, such as HexaMeO-BIPHEP, for specific transformations by making subtle but significant structural changes. rsc.org

In copper-catalyzed systems, ligands are equally crucial. For the N-arylation of sulfonamides, oxalamides and 4-hydroxypicolinamides have been shown to form powerful catalytic systems with copper salts, enabling the coupling of a wide range of sulfonamides with (hetero)aryl bromides and chlorides. acs.org The optimization process involves screening variables such as the metal salt, ligand structure, base, solvent, and temperature to maximize the yield of the desired product.

The table below summarizes key components for optimizing these catalytic systems.

| Catalyst System | Metal Source | Typical Ligands | Key Optimization Parameters | Target Bond |

| Palladium-Catalyzed | Pd(OAc)₂, Pd₂(dba)₃ | Phosphines (e.g., DavePhos, XPhos, Indolyl phosphines) | Ligand structure, Base, Solvent, Temperature | C-N, C-S |

| Copper-Mediated | CuI, Cu₂O, Cu(OAc)₂ | Oxalamides, 4-Hydroxypicolinamides, N-Methylimidazole | Ligand structure, Oxidant, Base, Solvent | C-N, C-S |

Emerging Synthetic Methodologies

Recent advancements in synthetic chemistry have led to the development of novel methodologies that offer advantages in terms of sustainability, efficiency, and unique reactivity. Mechanochemistry and photoredox catalysis are two such emerging fields with potential applications in the synthesis of this compound.

Mechanochemical Synthesis Techniques

Mechanochemistry, which utilizes mechanical force from methods like ball-milling to induce chemical reactions, is a burgeoning field of green chemistry that can reduce or eliminate the need for bulk solvents. researchgate.net This approach has been successfully applied to transition-metal-catalyzed cross-coupling reactions.

For the synthesis of aryl sulfones, a palladium-catalyzed, three-component aminosulfonylation reaction has been developed using mechanical energy. rsc.org This method couples aryl bromides or carboxylic acids with an amine and a sulfur dioxide source (K₂S₂O₅) to form sulfonamides, demonstrating the feasibility of constructing the core structure of the target molecule under solvent-free or liquid-assisted grinding (LAG) conditions. rsc.org Similarly, nickel-catalyzed mechanochemical methods have been developed for C-S bond formation between aryl iodides and aromatic thiols or disulfides.

Palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig) reactions have also been effectively translated to solid-state, mechanochemical conditions. springernature.com A key finding in this area is that olefin additives can act as molecular dispersants for the palladium catalyst, facilitating reactions between solid reactants that are inefficient in solution. springernature.comspringerprofessional.de Furthermore, specific ligands bearing polyethylene (B3416737) glycol (PEG) chains have been designed to enhance the performance of palladium catalysts in mechanochemical organoboron cross-coupling reactions, demonstrating a new paradigm of "mechanochemistry-directed ligand design". acs.org These solvent-free techniques are highly attractive for industrial applications due to reduced waste and potentially faster reaction times. springernature.com

Photoredox Catalysis for Aryl Fluorination and Sulfonylation

Visible-light photoredox catalysis has emerged as a powerful tool for forging challenging chemical bonds under exceptionally mild conditions. springernature.combeilstein-journals.org This methodology uses light to generate highly reactive intermediates, enabling transformations that are often difficult to achieve with traditional thermal methods.

For aryl fluorination, photoredox catalysis can be combined with transition metal catalysis to achieve site-selective late-stage fluorination. springerprofessional.de One approach involves using aryl thianthrenium salts, which are well-matched to the redox potentials of common photoredox catalysts, to facilitate the formation of aryl-fluorine bonds. springerprofessional.de

In the realm of sulfonylation, photoredox catalysis offers innovative pathways. A metal-free, three-component reaction has been reported for the synthesis of aryl sulfonyl fluorides from aryl diazonium salts, a sulfur dioxide source (DABSO), and a cyanoarene photocatalyst under blue LED irradiation. springernature.com More recently, a metal-free photoredox-catalyzed three-component assembly of aryl sulfonyl fluorides was developed using dibenzothiophenium (DBT) salts and KHF₂ as the fluorine source, showcasing a sustainable approach for late-stage fluorosulfonylation. These methods highlight the potential of photoredox catalysis to construct both the fluoro- and sulfonyl- functionalities of this compound with high functional group tolerance and under mild, environmentally friendly conditions. springernature.com

Biocatalytic Pathways for Amination and Sulfonylation

The application of biocatalysis in organic synthesis offers significant advantages, including high selectivity and mild reaction conditions, which are particularly relevant for the synthesis of complex molecules like this compound. Enzymatic pathways for amination are well-established, while biocatalytic sulfonylation is a more nascent field of research.

Biocatalytic Amination:

Enzymes, particularly transaminases and, more recently, engineered cytochrome P450s, have emerged as powerful tools for the introduction of amino groups into organic molecules.

Transaminases (TAs): These enzymes catalyze the transfer of an amino group from a donor molecule (like an amino acid) to a ketone or aldehyde acceptor. researchgate.net This method is highly effective for producing chiral amines with excellent stereoselectivity. researchgate.net The reaction mechanism involves the cofactor pyridoxal (B1214274) phosphate (B84403) (PLP). researchgate.net Although transamination reactions have been known for a long time, they have seen a resurgence in interest due to advances in molecular biology that allow for enzyme engineering and optimization. researchgate.net A significant advantage of using transaminases is the ability to perform aminations on fragile compounds under mild conditions, avoiding harsh chemical reagents. researchgate.net

Engineered Cytochrome P450 Enzymes: Groundbreaking research has demonstrated the ability to engineer P450 nitrene transferases to catalyze the amination of unactivated C(sp³)–H bonds. nih.gov This represents a significant advancement, as it allows for the direct functionalization of hydrocarbons with high site- and stereoselectivity. nih.gov Through directed evolution, these enzymes have been repurposed to catalyze reactions not found in nature, expanding the toolkit for synthetic chemists. nih.gov

Biocatalytic Sulfonylation:

The direct biocatalytic introduction of a sulfonyl group is a less explored area compared to amination. Current research heavily focuses on chemical methods for sulfonylation, such as visible-light-mediated photoredox catalysis. rsc.orgnih.gov These chemical methods often utilize sulfinate salts as the sulfonyl source and can be applied to aniline derivatives. rsc.orgnih.gov

While direct enzymatic sulfonylation is not yet a widely established industrial process, the principles of biocatalysis suggest potential future developments. The engineering of enzymes, similar to the advancements seen with P450s for amination, could lead to novel biocatalysts capable of direct C-S bond formation for sulfonylation. The development of such enzymes would provide a more sustainable and selective alternative to current chemical methods.

Green Chemistry Considerations in Synthetic Protocols

The principles of green chemistry are increasingly being integrated into the synthesis of aromatic compounds to minimize environmental impact, reduce waste, and improve safety. For a molecule like this compound, these considerations apply to both the formation of the aniline core and the introduction of the methylsulfonyl group.

Sustainable approaches focus on several key areas:

Alternative Solvents and Catalysts: Traditional methods for aniline synthesis and sulfonylation often rely on volatile and toxic organic solvents and harsh acid or metal catalysts. ijtsrd.comtandfonline.com Green chemistry promotes the use of water, supercritical fluids, or solvent-free conditions. rsc.orgresearchgate.net For instance, microwave-assisted synthesis under solvent- and catalyst-free conditions has been shown to be a highly efficient and environmentally friendly protocol for the sulfonylation of amines, resulting in excellent yields and short reaction times. rsc.orgresearchgate.net Similarly, the use of benign and inexpensive catalysts like magnesium sulfate (B86663) in the synthesis of acetanilide (B955) from aniline avoids toxic reagents like acetic anhydride. ijtsrd.com

Energy Efficiency: The use of alternative energy sources like microwave irradiation and sunlight can significantly reduce the energy consumption of chemical reactions. rsc.orgrsc.org Solar radiation, being an abundant and clean energy source, has been successfully used to drive the N-acetylation of anilines in the presence of a Lewis acid catalyst. rsc.org

Waste Reduction: A primary goal of green chemistry is to design syntheses that generate minimal waste. This can be achieved through high-yield reactions and the use of recyclable catalysts. mdpi.com For example, sulfonylation processes using sulfur trioxide (SO₃) in liquid sulfur dioxide (SO₂) can be designed to produce no waste, as the SO₂ can be completely recycled. researchgate.net The development of heterogeneous catalysts, such as a biomass-derived copper catalyst for the sulfonylation of anilines, allows for easy recovery and reuse, further minimizing waste. mdpi.com

Use of Safer Reagents: Green chemistry encourages the replacement of hazardous reagents with safer alternatives. An example is the use of thiourea (B124793) dioxide as a stable and easy-to-handle surrogate for sulfur dioxide in sulfonylation reactions, using air as a green oxidant. rsc.org

The following table summarizes some green chemistry approaches relevant to the synthesis of functionalized anilines and sulfones:

| Synthetic Step | Conventional Method | Green Alternative | Key Advantages | Reference(s) |

| Acylation of Aniline | Acetic anhydride, corrosive catalysts | MgSO₄ catalyst, sunlight, neat conditions | Avoids toxic reagents, uses renewable energy, solvent-free. | ijtsrd.comrsc.org |

| Sulfonylation of Amines | Sulfonyl chlorides, organic solvents, long reaction times | Microwave irradiation, solvent- and catalyst-free | Reduced reaction times, high yields, easier work-up, less waste. | rsc.orgresearchgate.net |

| Sulfonylation | Sulfuric acid (large waste stream) | SO₃ in liquid SO₂ | No waste generation (SO₂ is recycled), high atom efficiency. | researchgate.net |

| Aryl Amination | Transition metal catalysts (e.g., copper), organic solvents | Microwave-assisted, solvent-free | Removes need for toxic metals and organic solvents, faster reactions. | tandfonline.com |

Mechanistic Investigations of Reactions Involving 5 Fluoro 2 Methylsulfonylaniline

Reaction Mechanism Elucidation for Aromatic Substitution

The substitution patterns on the aromatic ring of 5-Fluoro-2-methylsulfonylaniline are dictated by the activating and directing effects of its substituents.

Nucleophilic Aromatic Substitution (SNAr) Pathways

The presence of strong electron-withdrawing groups is a prerequisite for nucleophilic aromatic substitution (SNAr) on an aromatic ring. byjus.comwikipedia.org In this compound, the potent electron-withdrawing sulfonyl group (-SO₂CH₃) significantly activates the benzene (B151609) ring towards nucleophilic attack. This effect is most pronounced at the ortho and para positions relative to the sulfonyl group.

The SNAr mechanism proceeds via a two-step addition-elimination process: libretexts.org

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing a leaving group, in this case, the fluorine atom. This step is typically the rate-determining step. The attack results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The negative charge of this intermediate is delocalized over the aromatic ring and is further stabilized by the electron-withdrawing sulfonyl group.

Elimination of the Leaving Group: The aromaticity of the ring is restored through the expulsion of the leaving group. In the context of SNAr, fluorine can serve as an effective leaving group, a role it does not typically play in SN1 and SN2 reactions. masterorganicchemistry.comyoutube.com This is because the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-fluorine bond. masterorganicchemistry.com

The regioselectivity of SNAr reactions on this molecule is highly specific. Nucleophilic attack will preferentially occur at the position activated by the sulfonyl group and bearing a suitable leaving group.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

In contrast to nucleophilic substitution, electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich aromatic ring. The regioselectivity of EAS is governed by the directing effects of the substituents already present on the ring.

For this compound, the directing effects are as follows:

Amine Group (-NH₂): The amine group is a powerful activating group and an ortho-, para-director due to its ability to donate its lone pair of electrons into the benzene ring through resonance. libretexts.org This increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack.

Methylsulfonyl Group (-SO₂CH₃): The methylsulfonyl group is a strong deactivating group and a meta-director. youtube.com It withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive towards electrophiles. The deactivating nature is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position.

Fluorine Atom (-F): Halogens are generally deactivating due to their inductive electron withdrawal, but they are ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance. researchgate.net However, the inductive effect of fluorine is strong. researchgate.net

Oxidative and Reductive Transformations of the Sulfonyl Group

The sulfonyl group itself can undergo chemical transformations, although these often require specific and sometimes harsh reaction conditions.

Mechanism of Sulfide (B99878) to Sulfone Oxidation

While this compound already contains a sulfone, understanding its formation from the corresponding sulfide is crucial. The oxidation of a sulfide to a sulfone typically proceeds in a stepwise manner. A common method involves the use of an oxidizing agent like hydrogen peroxide. The reaction first produces a sulfoxide (B87167) intermediate. Further oxidation of the sulfoxide then yields the sulfone. The mechanism involves the nucleophilic attack of the sulfur atom on the oxidant.

Pathways for Sulfonyl Group Reduction

The reduction of a sulfonyl group back to a sulfide or even to a thiol is a challenging transformation due to the high stability of the sulfone. Powerful reducing agents are generally required for this process. Mechanistically, these reductions can involve complex electron transfer processes.

Amine Reactivity and Derivatization Mechanisms

The primary amine group on this compound is a key site for a variety of chemical modifications. Derivatization of amines is a common strategy in organic synthesis and medicinal chemistry to alter the properties of a molecule. nih.govnih.gov

Common derivatization reactions for primary amines include:

Acylation: The reaction of the amine with an acylating agent, such as an acyl chloride or anhydride, leads to the formation of an amide. iu.edu The mechanism involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride).

Alkylation: Primary amines can be alkylated by reaction with alkyl halides. This reaction proceeds via a nucleophilic substitution mechanism, where the amine acts as the nucleophile.

Diazotization: The reaction of a primary aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures yields a diazonium salt. organic-chemistry.org These salts are versatile intermediates that can be converted into a wide range of other functional groups. The mechanism involves the formation of the nitrosonium ion (NO⁺) as the active electrophile, which is then attacked by the nucleophilic amine.

The reactivity of the amine in this compound is influenced by the electronic effects of the other substituents on the ring. The electron-withdrawing sulfonyl group will decrease the nucleophilicity of the amine, potentially making it less reactive than a simple aniline (B41778).

Mechanistic Insights into Acylation and Alkylation of the Amine Nitrogen

The nitrogen atom of the primary amine in this compound possesses a lone pair of electrons, rendering it nucleophilic and basic. It readily undergoes acylation and alkylation with suitable electrophiles. These reactions are fundamental in synthetic chemistry for protecting the amine functionality or for building more complex molecular architectures. slideshare.net

The general mechanism for both acylation and alkylation involves the nucleophilic attack of the amine nitrogen on an electrophilic carbon atom.

Acylation: In a typical acylation, such as the reaction with an acyl chloride or anhydride, the nitrogen atom attacks the electrophilic carbonyl carbon. This is followed by the departure of a leaving group (e.g., chloride) and deprotonation of the nitrogen to yield a stable amide. The formation of this amide is significant as it attenuates the activating effect of the amino group, protecting it from oxidation and controlling its directing influence in subsequent electrophilic aromatic substitution reactions. libretexts.orgopenstax.org

Alkylation: Alkylation, often carried out with alkyl halides, follows a similar nucleophilic substitution pathway (typically SN2). However, controlling the degree of alkylation can be challenging, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to potential over-alkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts. slideshare.net

The presence of the strongly electron-withdrawing fluorine and methylsulfonyl groups significantly modulates the nucleophilicity of the amine nitrogen in this compound. By pulling electron density away from the aromatic ring and the amino group, these substituents decrease its basicity and nucleophilicity compared to unsubstituted aniline. Consequently, the rates of acylation and alkylation are expected to be slower.

Table 1: Predicted Relative Reactivity in Amine Acylation

| Compound | Substituent Effects | Predicted Relative Rate of Acylation |

| Aniline | None (Reference) | Highest |

| 4-Fluoroaniline (B128567) | Weakly deactivating (-I > +R) | High |

| This compound | Strongly deactivating (-I, -M) | Lowest |

This table provides a qualitative comparison based on the electronic effects of the substituents. The combined deactivating power of the fluoro and methylsulfonyl groups in this compound leads to a marked reduction in the nucleophilic character of the amine.

Radical Pathway Studies in Aromatic Amine Conversions

While many reactions of aromatic amines proceed through ionic intermediates, radical pathways offer alternative and powerful strategies for their transformation. Such pathways can be initiated through various means, including single-electron transfer (SET) processes, photolysis, or thermolysis of suitable precursors.

Recent research has highlighted the use of radical reactions for the synthesis of sulfonyl derivatives from amines. researchgate.net One approach involves the conversion of a primary amine into a Katritzky pyridinium (B92312) salt. This salt can then serve as a precursor to an alkyl radical under photocatalytic or thermal conditions. This radical can be trapped by a sulfur dioxide source, like DABSO (diazabicyclo[2.2.2]octane bis(sulfur dioxide)), to generate a key sulfonyl radical intermediate. This intermediate can then be further functionalized. researchgate.net

Applying this logic to this compound, one could envision its conversion to a corresponding radical species. The resulting aryl radical could then participate in various synthetic transformations that are complementary to traditional ionic reactions.

Furthermore, some classical conversions of aromatic amines, such as the reductive removal of an amino group via a diazonium salt (Sandmeyer-type reaction with hypophosphorous acid, H₃PO₂), are believed to proceed through a radical mechanism rather than a purely nucleophilic substitution pathway. libretexts.org Electrochemical methods also provide a means to control reaction mechanisms, selectively generating radical (X•) or cationic (X+) species by adjusting the electrode potential, thereby manipulating the pathway of reactions like halogenation. acs.org

Impact of Fluorine Substitution on Reaction Kinetics and Selectivity

The substitution of hydrogen with fluorine has a profound and often multifaceted impact on a molecule's chemical and physical properties. rsc.org In this compound, the fluorine atom at the C5 position exerts a significant influence on the molecule's reactivity, affecting both the speed (kinetics) and the outcome (selectivity) of its reactions.

The influence of fluorine stems primarily from its high electronegativity, which results in a strong electron-withdrawing inductive effect (-I). This effect deactivates the aromatic ring towards electrophilic substitution and reduces the basicity and nucleophilicity of the amine nitrogen. This reduction in nucleophilicity directly slows the kinetics of reactions involving the amine, such as the acylation and alkylation discussed previously. researchgate.net Studies on simpler fluorinated systems have quantified this effect, showing that fluorine substitution can significantly hinder the rate of nucleophilic substitution at adjacent carbon centers. researchgate.net After an initial substitution on an aniline ring, the introduction of an electron-withdrawing halogen atom reduces the reactivity of the product, hindering subsequent reactions. acs.org

The regioselectivity of reactions on the aromatic ring is also impacted. The amino group is a strong ortho-, para-director. The methylsulfonyl group is a meta-director, and the fluorine atom is an ortho-, para-director (though deactivating). The ultimate regiochemical outcome of an electrophilic aromatic substitution reaction on this compound would depend on the interplay of these directing effects and the reaction conditions.

Table 2: Summary of Fluorine's Impact on Reactivity

| Property | Effect of Fluorine Substitution | Consequence for this compound |

| Kinetics | Strong -I effect reduces electron density at the amine N. | Slower rates for acylation, alkylation, and other nucleophilic reactions compared to aniline. |

| Hinders nucleophilic substitution at nearby centers. researchgate.net | Reduced overall reactivity. | |

| Selectivity | Acts as a deactivating ortho-, para-director. | Influences the position of further substitution on the aromatic ring, competing with other directing groups. |

| Intermolecular Forces | Can act as a hydrogen bond acceptor. researchgate.net | Potential to influence crystal packing and solvation, which can affect reaction outcomes. |

Computational Chemistry and Molecular Modeling Studies of 5 Fluoro 2 Methylsulfonylaniline

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the fundamental electronic properties of molecules. For 5-Fluoro-2-methylsulfonylaniline, these studies would provide critical insights into its behavior at a molecular level.

Prediction of Reactivity and Site Selectivity

The electronic data from DFT calculations would be used to predict the compound's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. Furthermore, by analyzing Fukui functions or other reactivity indices, researchers could predict which atoms on the molecule are most susceptible to electrophilic or nucleophilic attack. This would be crucial for understanding its role in chemical synthesis, predicting the outcomes of reactions, and foreseeing potential metabolic pathways. For instance, such calculations could determine whether an incoming electrophile would preferentially add to a specific position on the aromatic ring.

Transition State Analysis for Key Reaction Pathways

When this compound participates in a chemical reaction, it must pass through a high-energy transition state. DFT calculations can model the geometry and energy of these transient structures. By mapping the entire reaction coordinate, from reactants to products through the transition state, a theoretical activation energy can be determined. This analysis is fundamental to understanding reaction mechanisms and kinetics, explaining why certain reactions are favored over others and providing a basis for optimizing reaction conditions.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a view of dynamic processes that static quantum calculations cannot capture.

Conformational Analysis and Intermolecular Interactions

MD simulations would reveal the preferred three-dimensional shapes (conformations) of this compound in different environments, such as in a solvent or interacting with a biological macromolecule. The simulations would track the rotation around single bonds, particularly the C-S and C-N bonds, to identify the most stable and populated conformations. This is critical because the molecule's shape directly influences its ability to interact with other molecules. The simulations would also detail the nature of intermolecular interactions, such as hydrogen bonds or van der Waals forces, that it might form with its surroundings.

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to connect a molecule's chemical structure with its biological activity. Computational SAR approaches, like Quantitative Structure-Activity Relationship (QSAR), build mathematical models to make these connections.

If this compound were part of a series of compounds tested for a specific biological activity (e.g., as a kinase inhibitor), computational SAR methods would be employed. A QSAR model would correlate variations in the physicochemical properties (descriptors) of these molecules with their observed biological activities. For this compound, key descriptors would likely include its size, polarity, and electronic properties derived from quantum calculations. The resulting model could then be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent and selective compounds and accelerating the drug discovery process.

Ligand-Based and Structure-Based Drug Design Principles

The journey of designing novel therapeutic agents often begins with two complementary computational strategies: ligand-based and structure-based drug design. Both approaches could be instrumental in exploring the potential of this compound as a lead compound.

Ligand-Based Drug Design (LBDD): This methodology is employed when the three-dimensional structure of the biological target is unknown. gardp.orgnih.gov It relies on the principle that molecules with similar structures are likely to exhibit similar biological activities. nih.gov The process involves analyzing a set of known active and inactive molecules to build a model that predicts the activity of new, untested compounds. gardp.org For this compound, this would involve:

Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) of this compound that are crucial for a hypothetical biological activity.

Quantitative Structure-Activity Relationship (QSAR): Developing a mathematical model that correlates the physicochemical properties of a series of aniline (B41778) derivatives with their biological activity. nih.gov This model could then be used to predict the activity of this compound and guide the synthesis of more potent analogs.

Structure-Based Drug Design (SBDD): When the 3D structure of a target protein is available, SBDD becomes a powerful tool. longdom.orgdrugdiscoverynews.com This approach involves designing molecules that can fit into the binding site of the target protein, much like a key fits into a lock. longdom.org If a target for this compound were identified and its structure determined (e.g., through X-ray crystallography or cryo-electron microscopy), the following steps could be taken: longdom.orgdrugdiscoverynews.com

Molecular Docking: A computational technique to predict the preferred orientation of this compound when bound to a target protein. longdom.org This helps in understanding the binding mode and estimating the strength of the interaction.

De Novo Design: Using computational algorithms to design entirely new molecules that are predicted to bind to the target's active site with high affinity and specificity. drugdiscoverynews.com Fragments of this compound could serve as a starting point for this process.

Table 1: Comparison of Drug Design Principles

| Principle | Basis | Requirement | Application to this compound |

| Ligand-Based Drug Design | Knowledge of active molecules gardp.org | A set of known active and inactive compounds | Could be used to build predictive models if other similar aniline derivatives have known biological activity. |

| Structure-Based Drug Design | 3D structure of the target longdom.org | A high-resolution structure of the biological target | Could be employed to design modifications to this compound to improve its fit and interaction with a known target protein. |

Modeling Binding Affinities and Interactions with Target Macromolecules

A central goal of computational drug design is to predict how strongly a molecule will bind to its target, a property known as binding affinity. arxiv.org Various computational methods can be used to model the binding of this compound to a hypothetical protein target and to understand the nature of the interactions.

The binding process is governed by the change in Gibbs free energy (ΔG), and computational methods aim to calculate this value. studysmarter.co.uk A more negative ΔG indicates a stronger binding affinity. These methods can provide insights at an atomic level, revealing the key interactions that stabilize the protein-ligand complex. diva-portal.org

Commonly used techniques include:

Molecular Dynamics (MD) Simulations: These simulations model the movement of atoms in the protein and ligand over time, providing a dynamic picture of the binding event. numberanalytics.com This can reveal how the protein and ligand adapt to each other upon binding and can be used to calculate binding free energies.

Free Energy Perturbation (FEP) and Thermodynamic Integration (TI): These are rigorous methods for calculating the relative binding affinities of a series of related ligands, such as derivatives of this compound. numberanalytics.com

Machine Learning and AI Models: Newer approaches leverage artificial intelligence to predict binding affinities with increasing accuracy and speed. duke.edursc.org These models are trained on large datasets of known protein-ligand interactions. duke.edu

Table 2: Hypothetical Binding Affinity Data for this compound Analogs

| Compound | Target Protein | Predicted Binding Affinity (ΔG, kcal/mol) | Key Interacting Residues (Hypothetical) |

| This compound | Kinase X | -8.5 | TYR 15, LEU 88, ASP 145 |

| Analog A (with -OH group) | Kinase X | -9.2 | TYR 15, LEU 88, ASP 145, SER 12 |

| Analog B (with -Cl group) | Kinase X | -8.1 | TYR 15, LEU 88, ASP 145 |

This table presents hypothetical data to illustrate the type of information that would be generated from binding affinity studies.

Solvent Effects and Catalysis Modeling

The biological environment is aqueous, and the presence of a solvent can significantly influence the behavior of molecules like this compound. numberanalytics.com Computational models are essential for capturing these solvent effects. ucsb.edu

Solvent Effects:

Implicit Solvent Models: These models treat the solvent as a continuous medium with a specific dielectric constant. numberanalytics.com This is a computationally efficient way to account for the general effect of the solvent on the solute's properties and interactions.

Explicit Solvent Models: In this approach, individual solvent molecules (typically water) are included in the simulation. ucsb.edu This provides a more detailed and accurate picture of specific interactions, such as hydrogen bonding between the solvent and this compound, but is more computationally demanding. ucsb.edu

Catalysis Modeling: If this compound were to be involved in or be the product of a catalyzed reaction, computational methods could be used to model this process. numberanalytics.comcatalysis.blog

Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid approach is often used to study enzymatic reactions. The reactive part of the system (e.g., the active site of an enzyme and the substrate) is treated with high-level quantum mechanics, while the rest of the protein and solvent are treated with more efficient molecular mechanics. numberanalytics.com

Density Functional Theory (DFT): This quantum mechanical method is widely used to study reaction mechanisms, calculate activation energies, and understand the electronic structure of reactants, transition states, and products. numberanalytics.com

By applying these computational techniques, researchers can gain a deep understanding of the chemical and physical properties of this compound, paving the way for its potential development in various fields of chemistry and medicine.

Derivatization and Functionalization Strategies for 5 Fluoro 2 Methylsulfonylaniline

Aromatic Ring Functionalization

The benzene (B151609) ring of 5-Fluoro-2-methylsulfonylaniline is rich in electronic diversity, making it amenable to various functionalization reactions. The interplay of the directing effects of its substituents—the ortho, para-directing amine and fluoro groups versus the meta-directing methylsulfonyl group—governs the regiochemical outcome of these transformations.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, and they can be effectively applied to halogenated derivatives of this compound.

The Suzuki-Miyaura coupling reaction enables the formation of C-C bonds by coupling an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base. nih.govresearchgate.net This method is highly versatile, tolerating a wide array of functional groups and benefiting from the stability and low toxicity of the boron-based reagents. nih.govlibretexts.org For a substrate like 5-bromo-2-fluoro-4-(methylsulfonyl)aniline, a Suzuki-Miyaura reaction with an arylboronic acid would introduce a new aryl group at the C5 position, leading to the synthesis of complex biaryl structures. bldpharm.com The efficiency of the Suzuki-Miyaura reaction depends on the choice of catalyst, ligands, and reaction conditions, with systems often tailored to accommodate electron-deficient or sterically hindered coupling partners. libretexts.orgmdpi.com

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides (or triflates) and amines. nih.govorganic-chemistry.org This reaction is fundamental in medicinal chemistry for synthesizing aryl amines. While the primary amine of this compound is already present, a halogenated analog could be coupled with other amines or amides. More commonly, the amine group of the parent molecule can be transformed (e.g., into a halogen) and then subjected to Buchwald-Hartwig reactions to introduce different nitrogen-based functionalities. The choice of phosphine (B1218219) ligands is crucial for the success of these reactions, with electron-rich, bulky ligands generally promoting the key steps of the catalytic cycle. organic-chemistry.org Nickel-catalyzed N-arylation methods have also emerged as powerful alternatives, sometimes operating at room temperature and tolerating base-sensitive functional groups. nih.govresearchgate.net

| Reaction Type | Coupling Partner | Typical Catalyst/Ligand | Potential Product |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Pd(OAc)₂ / SPhos | 5-Aryl-2-fluoro-4-(methylsulfonyl)aniline |

| Buchwald-Hartwig Amination | Secondary Amine (R₂NH) | Pd₂(dba)₃ / BINAP | N-Aryl-N',N'-dialkyl-5-fluoro-2-methylsulfonyl-1,4-diamine (from a di-halogenated precursor) |

| Nickel-Catalyzed Amination | Fluoroalkylamines | (PAd₂-DalPhos)Ni(o-tol)Cl | N-Aryl-N-fluoroalkyl anilines |

Electrophilic aromatic substitution reactions, such as nitration and halogenation, can introduce additional functional groups onto the aromatic ring. The regioselectivity of these reactions is dictated by the existing substituents. The strongly activating NH₂ group directs incoming electrophiles to the ortho and para positions. The fluorine atom also acts as an ortho-, para-director, while the methylsulfonyl (–SO₂CH₃) group is a strong deactivating and meta-directing group.

In the case of this compound, the positions ortho and para to the amine are C6 and C4, respectively.

Nitration : The introduction of a nitro group (–NO₂) typically uses a mixture of nitric acid and sulfuric acid. google.com Given the directing effects, the most likely position for nitration would be at C6, which is ortho to the activating amino group and meta to the deactivating methylsulfonyl group. Nitration of similar fluoro-aniline derivatives often proceeds with high regioselectivity. bloomtechz.com

Halogenation : The introduction of halogens like bromine or chlorine can be achieved using reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). Similar to nitration, the C6 position is the most probable site for halogenation due to the powerful directing influence of the adjacent amino group.

Modifications at the Amine Moiety

The primary amine functionality is a key site for derivatization, allowing for the construction of a wide range of functional groups and the extension of the molecular scaffold.

The nucleophilic nitrogen atom of the aniline (B41778) readily reacts with various electrophiles to form stable amide, urea, and sulfonamide linkages, which are prevalent motifs in pharmacologically active compounds. nih.gov

Amides : Acylation of the amine with acyl chlorides or carboxylic anhydrides in the presence of a base yields the corresponding N-aryl amides. This transformation is one of the most common derivatizations of anilines. researchgate.net

Ureas : Ureas can be synthesized by reacting the aniline with isocyanates or via phosgene-free methods, such as the reaction with carbamates or through Curtius rearrangement of acyl azides. organic-chemistry.org Unsymmetrical ureas can be formed in one-pot procedures from amines. mdpi.com

Sulfonamides : Reaction with sulfonyl chlorides in the presence of a base leads to the formation of sulfonamides. researchgate.netresearchgate.net This functional group is a bioisostere of the amide group and is found in many therapeutic agents. nih.gov

| Derivative Type | Reagent | Functional Group Formed |

|---|---|---|

| Amide | Acetyl chloride (CH₃COCl) | -NH-C(=O)CH₃ |

| Urea | Phenyl isocyanate (PhNCO) | -NH-C(=O)NHPh |

| Sulfonamide | Tosyl chloride (TsCl) | -NH-SO₂-Tol |

Direct N-alkylation or N-arylation of the amine in this compound can be challenging due to the reduced nucleophilicity of the nitrogen atom, a consequence of the electron-withdrawing effects of the fluoro and methylsulfonyl substituents. However, modern catalytic methods can achieve these transformations.

N-Alkylation : This can be accomplished through reductive amination with aldehydes or ketones or via nucleophilic substitution with alkyl halides. The latter often requires strong bases and may suffer from over-alkylation.

N-Arylation : As mentioned previously, palladium- or nickel-catalyzed methods like the Buchwald-Hartwig amination are the state-of-the-art for forming N-aryl bonds. thieme-connect.de These reactions can couple the aniline with a variety of aryl halides or pseudohalides, providing access to diarylamine structures. nih.govnih.gov

Transformations Involving the Methylsulfonyl Group

The methylsulfonyl group (–SO₂CH₃) is a strongly electron-withdrawing and highly stable functional group. It is generally considered chemically inert under many reaction conditions, including those used for modifying the amine or the aromatic ring. Its primary role in the molecule is often to act as a metabolic blocker, to increase solubility, or to modulate the electronic properties of the aromatic ring, thereby influencing the reactivity of other positions.

Heterocycle Annulation and Ring-Forming Reactions

The amine functionality of this compound is a key handle for the construction of heterocyclic and polycyclic systems, which are prevalent scaffolds in medicinal chemistry and materials science.

The nucleophilic character of the aniline amine allows it to participate in a variety of cyclization reactions to form fused heterocyclic rings. The reactivity of the amine is, however, attenuated by the strong electron-withdrawing effects of the ortho-sulfonyl and para-fluoro groups. Despite this, several classical and modern synthetic methodologies can be envisaged.

Synthesis of Benzimidazoles, Benzoxazoles, and Benzothiazoles: Condensation of the aniline with appropriate 1,2-difunctionalized reagents can lead to the formation of five-membered heterocycles fused to the benzene ring.

Benzimidazoles: Reaction with carboxylic acids or their derivatives (e.g., orthoesters, acid chlorides) under acidic conditions can yield benzimidazoles.

Benzoxazoles: Acylation with a carbonyl-containing compound followed by intramolecular cyclization can form benzoxazoles.

Benzothiazoles: The Herz reaction, involving treatment with sulfur monochloride, could potentially lead to a 1,2,3-benzothiadiazole, which can be a precursor to other sulfur-containing heterocycles.

Pictet-Spengler and Bischler-Napieralski type Reactions: While classic examples of these reactions involve electron-rich anilines, modern variations with stronger activating agents and catalysts could potentially be applied. A Pictet-Spengler-type reaction with an aldehyde or ketone would lead to a tetrahydroquinoline system. A Bischler-Napieralski-type reaction, following N-acylation, could yield a dihydroquinoline derivative.

Modern Cross-Coupling Approaches: Palladium- or copper-catalyzed C-N bond forming reactions are powerful tools for heterocycle synthesis. For instance, an intramolecular Buchwald-Hartwig amination of a suitably functionalized precursor derived from this compound could provide access to nitrogen-containing heterocycles. A modular approach involving the coupling of key building blocks through photoredox-mediated hydroamination has been described for the synthesis of diazabicyclic scaffolds. acs.org

| Heterocycle | Potential Reagents and Conditions |

| Benzimidazole | Carboxylic acid, Polyphosphoric acid, Heat |

| Benzoxazole | Acyl chloride, Pyridine, then Dehydrating agent |

| Tetrahydroquinoline | Aldehyde/Ketone, Acid catalyst (e.g., TFA) |

| Dihydroquinoline | N-acylation, then Dehydrating agent (e.g., POCl₃) |

Table 2: Potential Cyclization Reactions of this compound

The construction of more complex bicyclic and polycyclic frameworks from this compound can be achieved through multi-step sequences that build upon the initial heterocyclic annulation or through cascade reactions.

Transannular Cyclizations: If a larger ring is first constructed containing the aniline moiety, a transannular cyclization can be a powerful strategy to form bicyclic systems. For example, a SmI₂-mediated ketone-olefin coupling reaction has been used to construct bicyclic ring systems via transannular cyclization. nih.gov

Diels-Alder Reactions: The aniline can be converted into a diene precursor for a Diels-Alder reaction. For example, conversion of the aniline to a quinone-type structure could allow it to participate as a dienophile. Alternatively, the aromatic ring itself can act as the diene component in certain intramolecular Diels-Alder reactions, particularly when activated.

Cascade Reactions: A cascade reaction sequence, where multiple bonds are formed in a single pot, offers an efficient route to complex molecules. For instance, a cascade hydroamination–Michael addition sequence has been developed to deliver highly substituted bicyclic guanidines. acs.org A Ni-catalyzed four-component spirocyclization/carbonylation cascade involving a [π + σ] system has also been reported to afford highly functionalized spirocyclobutyl γ-lactams. acs.org These advanced strategies could potentially be adapted to incorporate the this compound scaffold.

| Bicyclic System Type | General Synthetic Strategy |

| Fused Bicyclic | Intramolecular Diels-Alder, Annulation onto a pre-formed heterocycle |

| Bridged Bicyclic | Transannular cyclization, Ring-rearrangement metathesis |

| Spirocyclic | Cascade reactions, Multi-component reactions |

Table 3: Potential Strategies for Bicyclic and Polycyclic Synthesis

Chiral Derivatization for Stereochemical Analysis

In the context of drug discovery and development, the synthesis of chiral derivatives of this compound may be necessary. Chiral derivatization is a common technique used to determine the enantiomeric purity of a chiral compound. This involves reacting the analyte with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated and quantified using standard chromatographic or spectroscopic techniques. wikipedia.org

Chiral Derivatizing Agents for Amines: A variety of chiral derivatizing agents are available for the derivatization of primary amines like this compound. These agents are typically enantiomerically pure and react with the amine to form stable diastereomeric amides, ureas, or thioureas.

Mosher's Acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid): The acid chloride of Mosher's acid is a classic CDA that reacts with amines to form diastereomeric amides. wikipedia.org

1-(1-Naphthyl)ethyl isothiocyanate (NEIT) and 1-Phenylethyl isothiocyanate (PEIT): These isothiocyanates react with amines to form diastereomeric thioureas, which are often highly crystalline and suitable for separation by HPLC.

Fluorescent Chiral Derivatizing Agents: Reagents like (S)-(+)-N-(4-Nitrobenzyl)prolyl chloride or dansyl-L-proline introduce a chromophore or fluorophore, enabling highly sensitive detection by UV or fluorescence detectors in HPLC. researchgate.net

(R)-2-(2-fluorophenyl)-2-hydroxyacetic acid ((R)-2FHA): This has been used for the differentiation of chiral amino acids, dipeptides, and amines using ¹⁹F NMR spectroscopy. rsc.org

Analytical Techniques for Diastereomer Separation and Analysis:

High-Performance Liquid Chromatography (HPLC): HPLC is the most common technique for separating diastereomers. The diastereomeric derivatives of this compound would be separated on an achiral stationary phase (e.g., C18). The relative peak areas of the two diastereomers correspond to the enantiomeric ratio of the original amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can also be used to analyze the diastereomeric mixture. The corresponding protons and carbons in the two diastereomers are in different chemical environments and will therefore have different chemical shifts. Integration of the distinct signals allows for the quantification of each diastereomer. Two-dimensional NMR techniques like COSY can further aid in the structural confirmation of the diastereomers. longdom.org ¹⁹F NMR is particularly useful when a fluorine-containing CDA is used, as the fluorine signals are often well-resolved and free from background noise. rsc.org

| Chiral Derivatizing Agent | Derivative Type | Analytical Method |

| Mosher's Acid Chloride | Amide | HPLC, ¹H NMR, ¹⁹F NMR |

| (S)-NEIT | Thiourea (B124793) | HPLC |

| Dansyl-L-proline | Sulfonamide | HPLC (Fluorescence detection) |

| (R)-2FHA | Amide | ¹⁹F NMR |

Table 4: Common Chiral Derivatization and Analysis Methods for Amines

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Building Block in Complex Molecule Synthesis

In the realm of organic synthesis, the strategic placement of functional groups in 5-Fluoro-2-methylsulfonylaniline makes it a potentially versatile precursor for more complex molecular architectures. The amino group can readily undergo a variety of chemical transformations, such as diazotization, acylation, and alkylation, allowing for its incorporation into larger molecules. The presence of the fluorine and methylsulfonyl groups, both of which are strongly electron-withdrawing, significantly influences the reactivity of the aromatic ring, directing further substitutions and modifying the properties of the resulting compounds.

Fluorinated heterocyclic compounds are of significant interest, particularly in the fields of medicinal chemistry and agrochemicals, due to the often-enhanced metabolic stability and binding affinity that the fluorine atom confers. While specific examples of reactions are not detailed in available research, aniline (B41778) derivatives are fundamental starting materials for the synthesis of a wide array of nitrogen-containing heterocycles. It can be postulated that this compound could serve as a key starting material for the construction of fluorinated quinolines, quinazolines, and other fused heterocyclic systems through established synthetic routes such as the Skraup, Doebner-von Miller, or Friedländer syntheses. The electronic nature of the substituents would be expected to influence the regioselectivity and efficiency of these cyclization reactions.

The development of novel reaction methodologies is a cornerstone of advancing chemical synthesis. The reactivity profile of this compound, characterized by its nucleophilic amino group and the electronically modified aromatic ring, makes it a candidate for exploring new chemical transformations. For instance, the development of novel palladium-catalyzed cross-coupling reactions could utilize the aniline moiety as a directing group to achieve site-selective C-H functionalization on the aromatic ring. However, specific research dedicated to developing new reaction methodologies centered on this particular molecule is not currently present in the accessible scientific literature.

Materials Science Applications

The incorporation of fluorine atoms into organic materials can lead to desirable properties such as enhanced thermal stability, chemical resistance, and specific electronic characteristics. The methylsulfonyl group further contributes to the electronic profile of the molecule. This positions this compound as a prospective component in the design of advanced functional materials.

Organic light-emitting diodes (OLEDs) and other optoelectronic devices often rely on materials with tailored electronic properties. Fluorinated and sulfonyl-containing organic molecules are frequently investigated for these applications. The functional groups on this compound could, in principle, be used to tune the energy levels (HOMO/LUMO) of larger conjugated systems, a critical factor in the performance of optoelectronic devices. While this suggests a potential application, there is no specific research documenting the incorporation of this compound into optoelectronic materials or devices.

Fluoropolymers are a significant class of materials known for their high performance. The introduction of fluorinated monomers can impart valuable properties to polymers. This compound, through its reactive amino group, could potentially be polymerized or grafted onto other polymer backbones. This could lead to the creation of new fluorinated polymers with specific thermal or electronic properties. However, studies detailing the use of this compound in polymer chemistry are not found in the available literature.

The study of how molecular structure influences the electronic properties of materials is fundamental to materials science. The combination of the electron-donating amino group and the electron-withdrawing fluorine and methylsulfonyl groups in this compound creates a push-pull electronic system. This characteristic is often sought after in the design of materials with non-linear optical properties or other specific electronic behaviors. Detailed investigations into the electronic properties of materials specifically derived from this compound have yet to be reported.

Role As a Synthetic Intermediate in Biomedical and Agrochemical Research

Biomedical Research Applications

In the field of biomedical research, fluorinated organic molecules are integral to overcoming challenges in drug design, such as improving metabolic stability, membrane permeability, and binding affinity. selvita.comacs.org The unique properties of 5-Fluoro-2-methylsulfonylaniline make it a compound of interest for constructing more complex pharmaceutical agents.

Aromatic amines that contain fluorine, such as this compound, are important precursors in drug discovery. chemimpex.com The fluorine substituent can enhance reactivity and selectivity in chemical reactions, facilitating the efficient synthesis of complex molecules. chemimpex.com Medicinal chemists utilize such building blocks to develop novel active pharmaceutical ingredients (APIs), where the specific properties conferred by fluorine can lead to improved therapeutic efficacy. selvita.comchemimpex.com

Enzyme inhibition is a primary strategy for treating a multitude of diseases. The structural features of this compound make it a particularly relevant precursor for certain classes of enzyme inhibitors.

Cyclooxygenase-2 (COX-2) Inhibitors: The methylsulfonyl aniline (B41778) pharmacophore is a well-established structural motif for potent and selective COX-2 inhibitors. researchgate.netnih.govnih.gov This is because the sulfonyl group (SO2) can insert into a specific secondary pocket within the COX-2 enzyme's active site, a feature not present in the COX-1 isoform, which contributes to its selectivity. nih.gov Furthermore, the strategic addition of a fluorine atom to the phenyl ring is a known method to enhance inhibitory potency. nih.gov Consequently, this compound represents a highly valuable starting material for the synthesis of new-generation selective COX-2 inhibitors, which are used as anti-inflammatory drugs. researchgate.netnih.gov

| Compound Name | Central Core | Key Structural Feature | Primary Application |

| Celecoxib | Pyrazole | p-sulfonamide phenyl group | COX-2 Inhibitor |

| Rofecoxib | Furanone | p-methylsulfonyl phenyl group | COX-2 Inhibitor |

| Valdecoxib | Isoxazole | p-sulfonamide phenyl group | COX-2 Inhibitor |

| Etoricoxib | Bipyridine | p-methylsulfonyl phenyl group | COX-2 Inhibitor |

| 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine derivatives | Imidazo[1,2-a]pyridine | p-methylsulfonyl phenyl group | Experimental COX-2 Inhibitors nih.gov |

Other Enzyme Inhibitors (CDK, DPP-IV, α-Glucosidase, TS): While Cyclin-Dependent Kinase (CDK), Dipeptidyl Peptidase-IV (DPP-IV), α-Glucosidase, and Thymidylate Synthase (TS) are all significant targets in drug discovery, publicly available scientific literature does not currently establish a direct synthetic link from this compound to inhibitors of these specific enzymes. Research on inhibitors for these targets often involves different structural classes, such as pyrimidines for CDK inhibitors nih.govnih.gov, compounds known as "gliptins" for DPP-IV nih.govnih.gov, and flavonoids or carbohydrate mimics for α-glucosidase. mdpi.commdpi.com

Bioisosteric replacement is a key strategy in medicinal chemistry where one atom or group of atoms in a lead compound is replaced by another with similar properties to enhance its biological activity or optimize its pharmacokinetic profile. selvita.comtandfonline.com Fluorine is a highly versatile bioisostere due to its small size and unique electronic properties. selvita.comacs.org

The introduction of fluorine can precisely modulate a molecule's characteristics, including:

Metabolic Stability: The carbon-fluorine bond is very strong, making it resistant to metabolic cleavage.

Lipophilicity: Fluorine can increase a molecule's lipophilicity, which can affect its absorption and distribution in the body.

Binding Affinity: The electronegativity of fluorine can alter the electronic profile of a molecule, potentially leading to stronger interactions with its biological target. acs.org

This compound serves as a ready-made building block for introducing both a fluorine atom and a methylsulfonyl group, enabling the creation of novel fluorinated analogs and bioisosteres. nih.gov

The incorporation of fluorine into organic molecules can have a profound impact on their behavior in a biological environment. researchgate.netresearchgate.net The properties of this compound suggest it could be used to create compounds that modulate biological pathways through several mechanisms.

The metabolism of fluorinated anilines can proceed through different reaction pathways, sometimes resulting in the formation of reactive intermediates like quinoneimines. nih.gov These intermediates can interact with cellular components, thereby influencing biological processes. Furthermore, the presence of fluorine can enhance non-covalent binding interactions, such as hydrogen bonds or dipole interactions, between a drug molecule and its target protein, leading to a modulation of that protein's activity. mdpi.com

Agrochemical Research Applications

The modification of active ingredients with fluorine atoms or fluorinated motifs is a critical method in designing optimal agricultural products. researchgate.net Fluorination can enhance efficacy, improve stability, and alter the environmental profile of pesticides.

Fluorinated compounds are a cornerstone of the modern agrochemical industry. researchgate.netnih.gov There is strong precedent for the use of complex fluorinated anilines as pivotal intermediates in the production of commercial pesticides. For example, specific substituted fluoroanilines are known starting materials for herbicides and for benzoylurea (B1208200) insecticides like flufenoxuron. google.comgoogle.com The anthranilic diamide (B1670390) class of insecticides, a major group of modern pest control agents, is also built upon an aniline-derived chemical skeleton. mdpi.comnih.gov

Given these established synthetic routes, this compound is a prime candidate to serve as an intermediate in the discovery and synthesis of new, potentially more effective, pesticides and insecticides. Its combination of a fluorinated ring and a methylsulfonyl group offers a unique structural scaffold for agrochemical researchers.

Development of Herbicides and Fungicides

The strategic incorporation of fluorine atoms and sulfonyl groups into agrochemical candidates has become a prominent strategy in the discovery of new and effective crop protection agents. The presence of fluorine can enhance metabolic stability, binding affinity to target enzymes, and lipophilicity, which influences the compound's uptake and transport within the plant. The sulfonyl group is a key pharmacophore in several classes of herbicides.